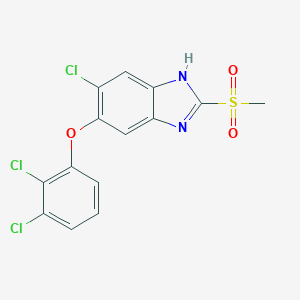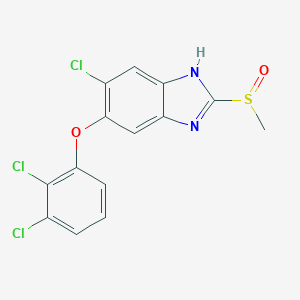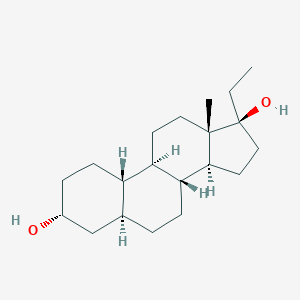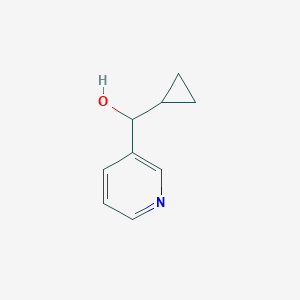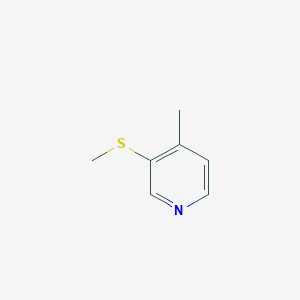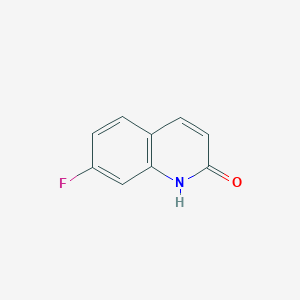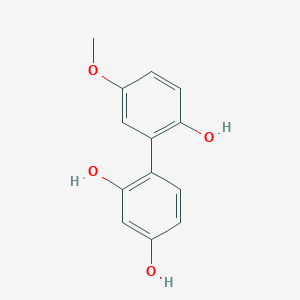
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol, also known as quercetin, is a flavonoid widely found in plants, fruits, and vegetables. Quercetin has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
Quercetin exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, gene expression, and enzyme activity. Quercetin has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce the production of inflammatory cytokines. Quercetin has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
Effets Biochimiques Et Physiologiques
Quercetin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cancer cell growth. Quercetin has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and cellular damage. Quercetin has also been shown to reduce the production of inflammatory cytokines, which are associated with chronic inflammation. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Quercetin has several advantages for lab experiments, including its availability, low toxicity, and wide range of therapeutic applications. Quercetin is readily available and can be synthesized or extracted from natural sources. Quercetin also has low toxicity, making it suitable for in vitro and in vivo experiments. However, 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol has several limitations, including its poor solubility in water and low bioavailability. Quercetin also has a short half-life in vivo, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems to improve its bioavailability and efficacy. Quercetin nanoparticles and liposomes have been developed to improve its solubility and bioavailability. Further research is needed to determine the optimal dosage and duration of 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol treatment for various therapeutic applications. Quercetin has also been shown to interact with various signaling pathways and enzymes, suggesting its potential for the development of novel therapeutic agents. Further research is needed to identify the specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Conclusion:
Quercetin is a flavonoid with potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. Quercetin can be synthesized through various methods and has been extensively studied for its potential therapeutic applications. Quercetin exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems and the identification of specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Méthodes De Synthèse
Quercetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2,4,5-trihydroxybenzaldehyde with acetophenone in the presence of a catalyst to produce 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol. Extraction from natural sources involves the use of solvents to extract 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol from plants, such as onions and apples.
Applications De Recherche Scientifique
Quercetin has been extensively studied for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties. Quercetin has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
151601-12-6 |
|---|---|
Nom du produit |
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol |
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-(2-hydroxy-5-methoxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c1-17-9-3-5-12(15)11(7-9)10-4-2-8(14)6-13(10)16/h2-7,14-16H,1H3 |
Clé InChI |
GRHMMROGXFHHIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
SMILES canonique |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
Synonymes |
[1,1-Biphenyl]-2,2,4-triol,5-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




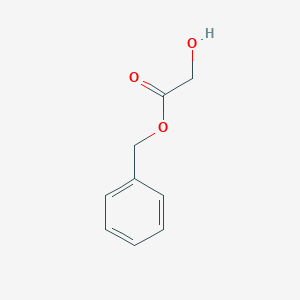

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
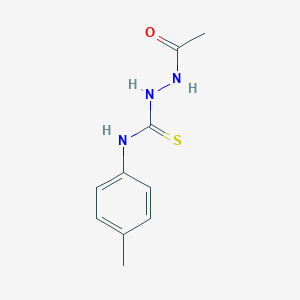
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
